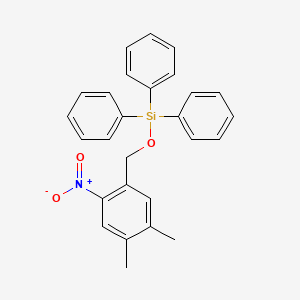
((4,5-Dimethyl-2-nitrobenzyl)oxy)triphenylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((4,5-Dimethyl-2-nitrobenzyl)oxy)triphenylsilane: is a chemical compound with the molecular formula C27H25NO3Si . It is known for its unique structural features, which include a nitrobenzyl group and a triphenylsilane moiety. This compound is often used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ((4,5-Dimethyl-2-nitrobenzyl)oxy)triphenylsilane typically involves the reaction of 4,5-dimethyl-2-nitrobenzyl alcohol with triphenylchlorosilane in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
化学反应分析
Types of Reactions:
Oxidation: ((4,5-Dimethyl-2-nitrobenzyl)oxy)triphenylsilane can undergo oxidation reactions, particularly at the nitrobenzyl group.
Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrobenzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted benzyl derivatives.
科学研究应用
Chemistry: ((4,5-Dimethyl-2-nitrobenzyl)oxy)triphenylsilane is used as a protecting group for alcohols and amines in organic synthesis. It can be selectively removed under mild conditions, making it valuable in multi-step synthesis.
Biology: The compound is used in the development of photo-cleavable linkers for biological studies. These linkers can be cleaved using light, allowing for controlled release of attached molecules.
Medicine: Research is ongoing into the potential use of this compound derivatives in drug delivery systems. The photo-cleavable properties make it a candidate for targeted drug release.
Industry: In the industrial sector, the compound is used in the synthesis of advanced materials and polymers. Its unique structural features contribute to the properties of the final products.
作用机制
The mechanism of action of ((4,5-Dimethyl-2-nitrobenzyl)oxy)triphenylsilane primarily involves its ability to act as a protecting group. The nitrobenzyl group can be cleaved under specific conditions, releasing the protected functional group. This property is exploited in various chemical and biological applications to control the release of active molecules.
相似化合物的比较
- ((4-Methoxybenzyl)oxy)triphenylsilane
- ((4-Nitrobenzyl)oxy)triphenylsilane
- ((4,5-Dimethoxy-2-nitrobenzyl)oxy)triphenylsilane
Comparison:
- ((4-Methoxybenzyl)oxy)triphenylsilane: Similar protecting group properties but with a methoxy substituent instead of dimethyl.
- ((4-Nitrobenzyl)oxy)triphenylsilane: Lacks the dimethyl groups, which can affect the steric and electronic properties.
- ((4,5-Dimethoxy-2-nitrobenzyl)oxy)triphenylsilane: Contains methoxy groups instead of methyl, which can influence the reactivity and stability.
Uniqueness: ((4,5-Dimethyl-2-nitrobenzyl)oxy)triphenylsilane is unique due to the presence of both dimethyl and nitro groups, which provide a balance of steric hindrance and electronic effects. This makes it particularly useful in applications requiring selective protection and deprotection steps.
属性
CAS 编号 |
92449-64-4 |
|---|---|
分子式 |
C27H25NO3Si |
分子量 |
439.6 g/mol |
IUPAC 名称 |
(4,5-dimethyl-2-nitrophenyl)methoxy-triphenylsilane |
InChI |
InChI=1S/C27H25NO3Si/c1-21-18-23(27(28(29)30)19-22(21)2)20-31-32(24-12-6-3-7-13-24,25-14-8-4-9-15-25)26-16-10-5-11-17-26/h3-19H,20H2,1-2H3 |
InChI 键 |
AMIFJLDTQDBTBK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1C)[N+](=O)[O-])CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[9,9'-Bianthracene]-9,9'(10H,10'H)-diol](/img/structure/B13134971.png)

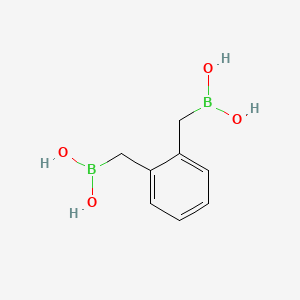



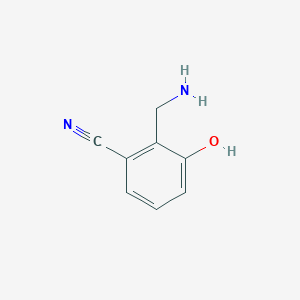
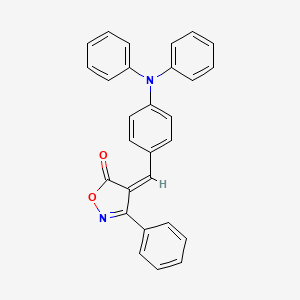
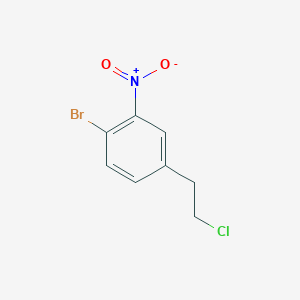


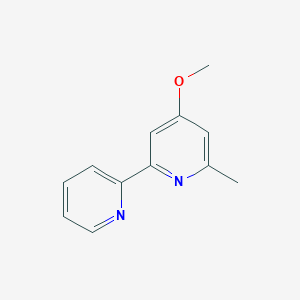
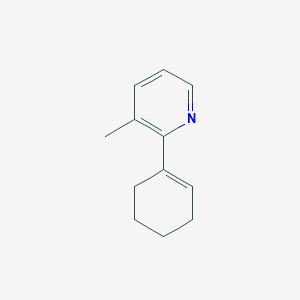
![N-cyclohexylcyclohexanamine;(2S)-8-[(2-methylpropan-2-yl)oxy]-8-oxo-2-(phenylmethoxycarbonylamino)octanoic acid](/img/structure/B13135035.png)
